molecular formula C11H12O4 B1597604 Ethyl 2-(3-formylphenoxy)acetate CAS No. 51264-68-7

Ethyl 2-(3-formylphenoxy)acetate

Cat. No.: B1597604
CAS No.: 51264-68-7
M. Wt: 208.21 g/mol
InChI Key: HMBNSDWJNMBKAE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-formylphenoxy)acetate is an organic compound with the molecular formula C11H12O4. It is an ester derivative of phenol and is characterized by the presence of a formyl group attached to the phenoxy ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-formylphenoxy)acetate can be synthesized through the reaction of 3-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:

[ \text{3-Hydroxybenzaldehyde} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ethyl 2-(3-carboxyphenoxy)acetate.

    Reduction: Ethyl 2-(3-hydroxyphenoxy)acetate.

    Substitution: Products depend on the nucleophile used, such as ethyl 2-(3-aminophenoxy)acetate.

Scientific Research Applications

Ethyl 2-(3-formylphenoxy)acetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-formylphenoxy)acetate involves its reactivity with nucleophiles and electrophiles. The formyl group is particularly reactive, allowing for various chemical transformations. The ester group can be hydrolyzed by esterases, leading to the formation of phenolic and carboxylic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-formylphenoxy)acetate
  • Ethyl 2-(2-formylphenoxy)acetate
  • Methyl 2-(3-formylphenoxy)acetate

Uniqueness

This compound is unique due to the position of the formyl group on the phenoxy ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.

Biological Activity

Ethyl 2-(3-formylphenoxy)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a phenoxy group with a formyl substituent. Its molecular formula is C11H12O4C_{11}H_{12}O_4, and it features functional groups that are known to influence biological activity.

Antibacterial Activity

In vitro Studies:
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound was evaluated using the agar-well diffusion method, which measures the zone of inhibition (ZOI) against specific bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
Escherichia coli182
Enterococcus faecalis182
Staphylococcus aureus152
Pseudomonas aeruginosa122

The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. The most potent inhibition was observed at a concentration of 2 µg/mL, comparable to standard antibiotics like amoxicillin.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the phenoxy ring can significantly affect antibacterial potency. For example, compounds with electron-withdrawing groups tend to enhance activity against certain bacterial strains.

Case Study: SAR Analysis

A study conducted on derivatives of this compound revealed that modifications at the ortho and para positions of the phenoxy ring resulted in varied antibacterial efficacy. Compounds with halogen substitutions showed improved potency, suggesting that such modifications can be strategically employed to enhance biological activity.

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Further research is needed to elucidate the precise biochemical interactions at play.

Properties

IUPAC Name

ethyl 2-(3-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBNSDWJNMBKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363476
Record name ethyl 2-(3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51264-68-7
Record name ethyl 2-(3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Hydroxybenzaldehyde (2.00 g, 16.4 mmol) was dissolved in 25 mL of dry tetrahydrofuran under nitrogen with 3.5 g of potassium carbonate and 3.01 g (18.0 mmol) of ethyl bromoacetate. The reaction was heated at reflux for 6 hr, then cooled to room temperature and filtered from inorganic salts. The filtrate was evaporated, redissolved in 30 mL of methylene chloride, washed with 2×15 mL of water, and dried over sodium sulfate. Evaporation of solvent gave 2.92 of ethyl 3-formylphenoxyacetate as a yellow oil.
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2 g
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3.5 g
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3.01 g
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25 mL
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Synthesis routes and methods II

Procedure details

3-hydroxy benzaldehyde/ethyl 2-bromoacetate (1.1 eq) and K2CO3 (2 eq) were taken in DMF and heated at 80° C. for 16 h when TLC indicated completion of reaction. The reaction mixture was cooled to rt and poured into water. Extraction was done with DCM. The combined organic extracts was dried, concentrated and purified by column chromatography using silica gel (100-200 mesh) to afford the pure product (23%) as a colorless oil. NMR: δ 1.298 (t, J=7.2 Hz, 3H), 4.27 (q, J=7.2 Hz, 2H), 4.683 (s, 1H), 7.20-7.27 (m, 1H), 7.361 (s, 1H), 7.42-7.52 (m, 2H), 9.96 (s, 1H).
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3-hydroxy benzaldehyde ethyl 2-bromoacetate
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Yield
23%

Synthesis routes and methods III

Procedure details

To a mixture of 3-hydroxybenzaldehyde (5.17 g, 42.34 mmol), K2CO3 (5.85 g) and acetone (50 ml) was added ethyl bromoacetate (5.2 ml). The reaction mixture was stirred at room temperature overnight, additional K2CO3 (1 equivalent) was added, the mixture was stirred for one hour, then additional ethyl bromoacetate (0.5 equivalents) was added and the mixture was stirred at room temperature until the reaction was complete. The reaction mixture was filtered, water was added to the filtrate and the solvent was removed. The residue was dissolved in ether, extracted with 1M NaOH (2×100 ml), and the ether layer was dried over MgSO4 and stripped to afford, as a liquid, 7.89 g of 3-(ethoxycarbonylmethoxy)benzaldehyde.
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5.17 g
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5.85 g
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50 mL
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5.2 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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